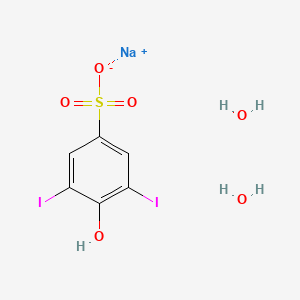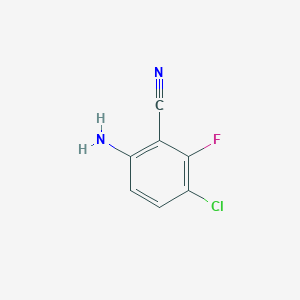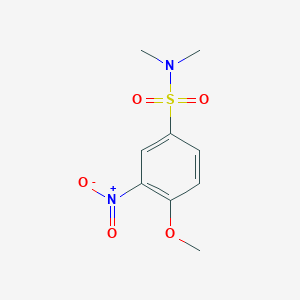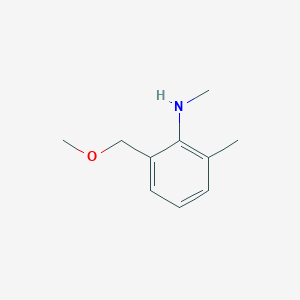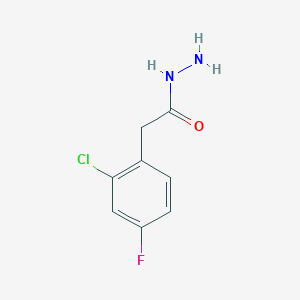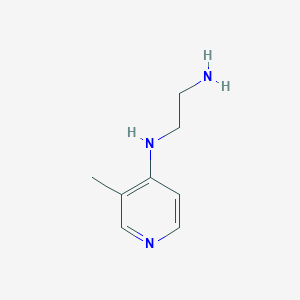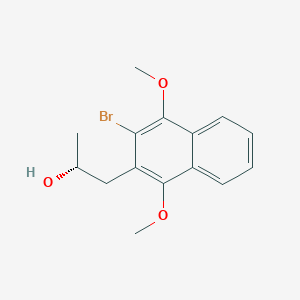
3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one
Descripción general
Descripción
3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one is a useful research compound. Its molecular formula is C16H12O2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Characterization : A related chalcone derivative was synthesized and characterized using spectral data and single-crystal X-ray techniques. This study provides insights into the non-covalent interactions responsible for molecular alignment in solid-state forms of similar compounds (Anam et al., 2017).
Crystal Structures and Interaction Analysis : Research on chalcone derivatives, including those with methoxy substituents, has explored their crystal structures. This includes analyzing the interactions such as hydrogen bonding and π interactions, contributing to the molecular packing and stability of these compounds (Gomes et al., 2020).
Chemical and Physical Properties
Refractive Indices Studies : A study focused on measuring the refractive indices of a similar compound in various solvent mixtures. This research helps understand the optical properties and interactions of such compounds in different environments (Chavan & Gop, 2016).
Density Functional Theory Analysis : Investigations using density functional theory have been conducted to understand the chemical reactivity and antibacterial potential of related compounds. This includes exploring molecular structures, vibrational frequencies, and interactions with bacterial proteins (Deghady et al., 2021).
Applications in Material Science
Coordination Polymer Synthesis : Studies have synthesized novel coordination polymers using derivatives of chalcones, including those with methoxyphenyl groups. This research is crucial in developing new materials with potential applications in various fields (Wang et al., 2015).
Nonlinear Optical Properties : Chalcone-based molecules, including those with methoxyphenyl groups, have been studied for their nonlinear optical properties. Such research is vital for developing new optical materials and understanding their interaction with light (Abegão et al., 2019).
Molecular Docking and Drug Development
- Molecular Docking Studies : The chemical and antibacterial activities of similar compounds have been explored through moleculardocking investigations. These studies help in understanding how these compounds interact with biological targets, potentially leading to new therapeutic agents (Deghady et al., 2021).
- Antiproliferative Evaluation : Research on chalcone derivatives has also focused on evaluating their antiproliferative activities against cancer cells. This includes identifying compounds that can potentially lead to new treatments for non-small cell lung cancers and breast cancers (Tseng et al., 2013).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEOTDIJUTZNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344136 | |
| Record name | 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20442-66-4 | |
| Record name | 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


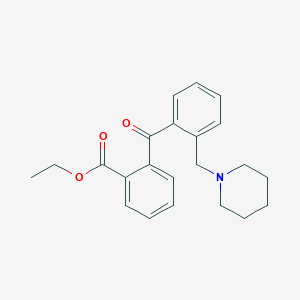

![3,5-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1615212.png)

